

Spectroscopic Analysis of 3-(3-Bromophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

Cat. No.: B1282306

[Get Quote](#)

An in-depth examination of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data of **3-(3-Bromophenyl)pyridine**, a key intermediate in the development of novel organic electronic materials and pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols for data acquisition, and a visual representation of its molecular structure.

Introduction

3-(3-Bromophenyl)pyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a brominated phenyl group, serves as a versatile scaffold for the synthesis of a wide array of complex organic molecules. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this compound and its derivatives, ensuring the integrity and reproducibility of research findings. This document presents a consolidated resource for the ^1H and ^{13}C NMR data of **3-(3-Bromophenyl)pyridine**.

Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **3-(3-Bromophenyl)pyridine** provide a detailed fingerprint of its molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons, along with the chemical shifts of the carbon atoms, are summarized below.

^1H NMR Spectroscopic Data

The proton NMR spectrum of **3-(3-Bromophenyl)pyridine** exhibits a series of signals in the aromatic region, corresponding to the protons on both the pyridine and phenyl rings. The data presented here is a compilation from available literature, though a complete, explicitly detailed spectrum with all coupling constants was not found in a single source. The following table represents the most consistent interpretation of the available data.

Table 1: ^1H NMR Spectroscopic Data for **3-(3-Bromophenyl)pyridine**

Chemical Shift (δ , ppm)	Multiplicity	Assignment
Data not available	-	Pyridine & Phenyl Protons

While multiple sources confirm the synthesis and provide ^{13}C NMR data, a definitive, publicly available ^1H NMR spectrum with detailed assignments and coupling constants for **3-(3-Bromophenyl)pyridine** could not be located in the searched literature.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides a clear count of the unique carbon environments within the molecule. The chemical shifts for the eleven carbon atoms of **3-(3-Bromophenyl)pyridine**, recorded in deuterated chloroform (CDCl_3), are presented below.^[1]

Table 2: ^{13}C NMR Spectroscopic Data for **3-(3-Bromophenyl)pyridine**

Chemical Shift (δ , ppm)	Assignment
148.8	C-N (Pyridine)
147.9	C-N (Pyridine)
139.6	C-C (Pyridine-Phenyl linkage)
134.9	CH (Pyridine)
134.0	C (Pyridine)
130.8	CH (Phenyl)
130.3	CH (Phenyl)
129.9	CH (Phenyl)
125.5	CH (Phenyl)
123.4	CH (Pyridine)
122.9	C-Br (Phenyl)

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of **3-(3-Bromophenyl)pyridine**.

Sample Preparation

A sample of **3-(3-Bromophenyl)pyridine** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solution is then transferred to a standard 5 mm NMR tube.

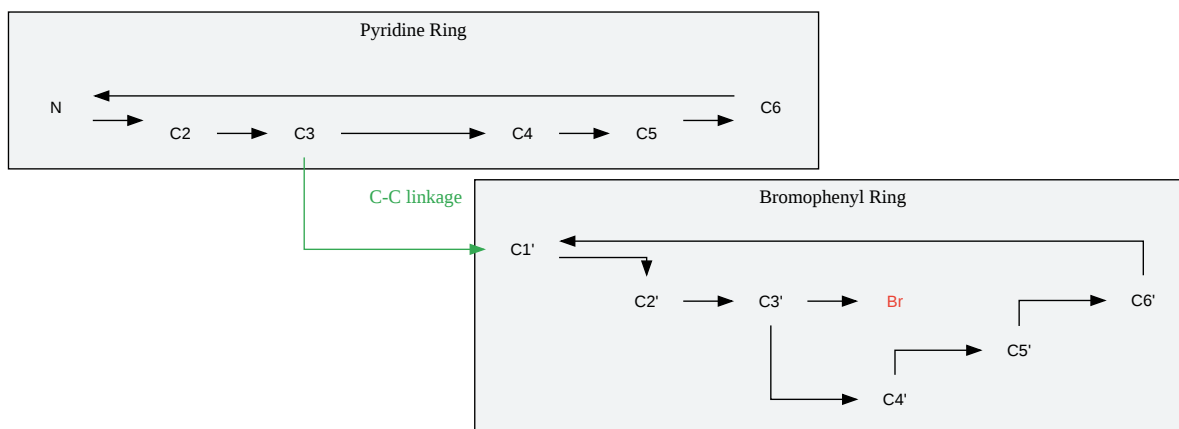
NMR Data Acquisition

- Instrumentation: NMR spectra are typically recorded on a Bruker AVANCE or similar spectrometer.
- ^1H NMR Spectroscopy:

- Frequency: 400 MHz
- Solvent: CDCl₃
- Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
- Temperature: Ambient temperature (typically 298 K).
- ¹³C NMR Spectroscopy:
 - Frequency: 100 MHz or 125 MHz
 - Solvent: CDCl₃
 - Reference: CDCl₃ at δ 77.16 ppm.
 - Mode: Proton-decoupled.
 - Temperature: Ambient temperature (typically 298 K).

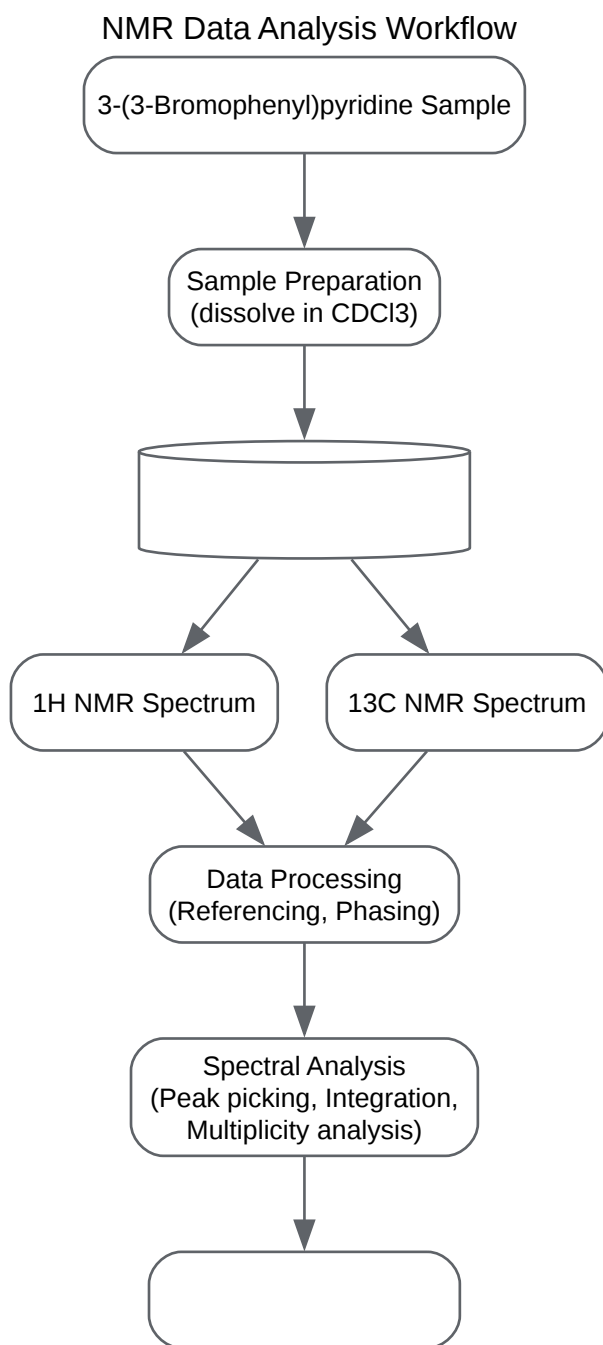
Molecular Structure and Connectivity

The structural arrangement of **3-(3-Bromophenyl)pyridine**, with the numbering of the carbon and hydrogen atoms, is crucial for the correct assignment of NMR signals. The following diagrams illustrate the molecular structure and the logical workflow for its characterization.



[Click to download full resolution via product page](#)

Figure 1: Molecular structure of **3-(3-Bromophenyl)pyridine** with atom numbering.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-(3-Bromophenyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282306#1h-and-13c-nmr-spectroscopic-data-of-3-3-bromophenyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com